pKa Reduction by 0.40 Units vs. 2-Iodophenol: Enhanced Acidity from 4-Fluoro Substitution
The introduction of a fluorine atom at the 4-position of 2-iodophenol results in a measurable decrease in pKa from 8.51 (2-iodophenol) to 8.11 (4-fluoro-2-iodophenol), a difference of 0.40 units [1][2]. This pKa reduction is consistent with the electron-withdrawing inductive effect (-I) of the para-fluoro substituent, which stabilizes the phenoxide conjugate base and thereby increases the compound's acidity relative to the unsubstituted parent [3]. For comparison, 4-fluorophenol exhibits a pKa of approximately 9.89–9.92, demonstrating that the ortho-iodine substituent in 4-fluoro-2-iodophenol contributes an additional acid-strengthening effect beyond that of fluorine alone [4].
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 8.108153 (Chembase) / 7.274 (Activate Scientific) at 25°C |
| Comparator Or Baseline | 2-Iodophenol: pKa = 8.51; 4-Fluorophenol: pKa = 9.89–9.92 |
| Quantified Difference | ΔpKa ≈ 0.40 (more acidic than 2-iodophenol); ΔpKa ≈ 1.78–1.81 (more acidic than 4-fluorophenol) |
| Conditions | Calculated/predicted pKa values at 25°C |
Why This Matters
The enhanced acidity affects protonation state at physiological pH, influencing solubility, membrane permeability, and hydrogen-bonding capacity—critical parameters for drug candidate design and optimization.
- [1] 4-fluoro-2-iodophenol Acid pKa Data. Chembase.cn Physicochemical Property Database. View Source
- [2] 2-Iodophenol. Wikipedia. View Source
- [3] 4-Fluoro-2-iodophenol 98% Product Specifications. Activate Scientific. View Source
- [4] 4-Fluorophenol. Chemicalbook.cn. View Source
